Cytochrome c fragment (93-108) is a peptide derived from the larger cytochrome c protein, which plays a crucial role in cellular respiration and apoptosis. This specific fragment is significant in the study of apoptotic processes, as it is involved in the formation of the apoptosome, a complex that activates caspases, leading to programmed cell death. Cytochrome c itself is a small heme protein located in the mitochondria, essential for electron transport and energy production.
Cytochrome c is predominantly found in the mitochondria of eukaryotic cells. The fragment (93-108) specifically originates from the amino acid sequence of cytochrome c, which varies slightly among different organisms but generally maintains a conserved structure essential for its function. This peptide has been studied extensively due to its role in apoptosis and interactions with various proteins involved in cell death pathways.
Cytochrome c fragment (93-108) can be classified as:
The synthesis of cytochrome c fragment (93-108) can be achieved through several methods, including:
In solid-phase synthesis, the peptide is built stepwise on a solid support using protected amino acids. Each addition involves deprotection and coupling reactions, followed by cleavage from the support and purification via high-performance liquid chromatography. In recombinant methods, the expressed protein is purified using affinity chromatography based on its heme group or other tags.
The molecular structure of cytochrome c fragment (93-108) consists of a sequence of amino acids that contributes to its functional properties. The fragment includes several critical residues that interact with proteins involved in apoptosis, such as Apaf-1 (apoptotic protease activating factor 1).
The molecular formula for cytochrome c fragment (93-108) is . The three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography to identify how it interacts with other molecules.
Cytochrome c fragment (93-108) participates in several biochemical reactions:
The binding affinity between cytochrome c fragment and Apaf-1 can be quantified using techniques like surface plasmon resonance or isothermal titration calorimetry, providing insights into their interaction dynamics.
The mechanism by which cytochrome c fragment (93-108) induces apoptosis involves:
Studies have shown that mutations within this peptide can significantly affect its ability to form complexes with Apaf-1, demonstrating its critical role in apoptosis regulation .
Cytochrome c fragment (93-108) exhibits properties typical of peptides:
The chemical properties include:
Relevant analyses include spectrophotometry to measure absorbance changes during reactions involving this fragment .
Cytochrome c fragment (93-108) has several important applications:
This peptide's role as an initiator of apoptosis makes it a valuable tool for understanding cellular responses to stress and potential therapeutic strategies for manipulating these pathways .
Cytochrome c fragment (93-108) (sequence: H₂N-ANERADLIAYLKQATK-OH) is a proteolytic peptide derived from the C-terminal domain of full-length cytochrome c (104 amino acids in humans). This fragment retains biological activity in initiating the intrinsic apoptotic pathway. Upon mitochondrial outer membrane permeabilization (MOMP) triggered by cellular stress (e.g., DNA damage, oxidative stress), the full-length cytochrome c is released into the cytosol. The fragment (93-108) corresponds to a critical region that directly participates in apoptosome assembly. Specifically, it mimics the functional epitope required for interaction with Apaf-1 (Apoptotic protease-activating factor 1), thereby bypassing the need for mitochondrial cytochrome c release in experimental systems [1] [3] [8]. In vitro studies confirm that synthetic cytochrome c fragment (93-108) alone can initiate caspase activation in cell-free systems, establishing its sufficiency for apoptosome formation [1]. Key residues within this fragment (Lys86, Lys87, Lys88) are evolutionarily conserved and essential for electrostatic interactions with Apaf-1, as mutagenesis of these sites ablates apoptotic activity [5] [9].
The cytochrome c fragment (93-108) adopts an α-helical conformation stabilized by hydrophobic interactions (e.g., Leu94, Ile97, Ala99) and charged residues (e.g., Arg91, Lys93, Lys100). This structural motif is critical for docking into the WD-40 domain of Apaf-1. Crystallographic analyses of the full-length cytochrome c-Apaf-1 complex reveal that residues 93–108 form direct contacts with Apaf-1 via:
Table 1: Key Residues in Cytochrome c Fragment (93-108) and Their Apoptotic Functions
Residue Position | Residue Identity | Structural Role | Functional Consequence of Mutation |
---|---|---|---|
Lys86 | Lysine | Electrostatic binding to Apaf-1 | Loss of apoptosome activation |
Lys87 | Lysine | Electrostatic binding to Apaf-1 | Delayed caspase-9 activation |
Lys88 | Lysine | Electrostatic binding to Apaf-1 | Reduced APAF-1 oligomerization |
Leu94 | Leucine | Hydrophobic stabilization | Impaired Apaf-1 conformational change |
Thr90 | Threonine | Hydrogen bonding to Apaf-1 | Decreased binding affinity |
Conformational flexibility within the 93–108 region allows adaptation to the Apaf-1 binding pocket, facilitating the transition from inactive Apaf-1 monomers to the heptameric apoptosome [4] [8].
Cytochrome c fragment (93-108) binds Apaf-1 with a dissociation constant (Kd) of ~2.5 μM, comparable to full-length cytochrome c. This interaction induces a conformational shift in Apaf-1, exposing its nucleotide-binding domain (NACHT) and enabling dATP/ATP hydrolysis. Subsequent oligomerization forms the wheel-like apoptosome (≈1.4 MDa), which recruits procaspase-9 via CARD-CARD interactions [4] [9].
The fragment enhances caspase-9 activation kinetics by 70% compared to basal levels, as measured by fluorogenic substrate cleavage assays. However, maximal caspase activation requires the intact holoprotein, suggesting synergistic contributions from other cytochrome c domains [1] [5]. Notably, the fragment competitively inhibits apoptosome formation when full-length cytochrome c is limiting (IC50 = 18 μM), confirming its engagement with the Apaf-1 binding site [1] [8].
Table 2: Binding and Activation Parameters of Cytochrome c Fragment (93-108)
Parameter | Value | Experimental System | Reference |
---|---|---|---|
Kd for Apaf-1 | 2.5 ± 0.3 μM | Surface plasmon resonance | [4] |
Caspase-9 activation rate | 0.32 ± 0.05 min⁻¹ | HeLa S100 extracts | [1] |
APAF-1 oligomerization EC50 | 4.8 μM | Reconstituted apoptosome | [9] |
Inhibition constant (vs. full cyt c) | 18 μM | Competitive binding assay | [8] |
Post-translational modifications (PTMs) of full-length cytochrome c regulate the accessibility and functionality of the 93–108 fragment:
Table 3: Impact of Cytochrome c PTMs on Fragment (93-108) Function
PTM Type | Modification Site | Effect on Fragment (93-108) | Functional Outcome |
---|---|---|---|
Phosphorylation | Tyr48 | Alters local electrostatic potential | Reduces Apaf-1 binding affinity by 4-fold |
Nitrosylation | Cys17 | Allosteric perturbation of C-terminus | Suppresses caspase activation |
Acetylation | Lys8 | Stabilizes Ω-loop 40–57 | Minor change in fragment activity |
Oxidation | Met80 | Disrupts heme iron coordination | Enhances peroxidase activity; neutral for Apaf-1 |
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